molecular formula C13H17N5O3 B2910589 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034616-73-2

1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2910589
CAS No.: 2034616-73-2
M. Wt: 291.311
InChI Key: JPAKIVGOSBBTSJ-UHFFFAOYSA-N
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Description

The compound 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates an imidazolidin-2-one core, a privileged scaffold in drug discovery known to be present in various pharmaceuticals and biologically active compounds . This heterocyclic motif is frequently explored for its potential to interact with key biological targets within the central nervous system (CNS) . The molecular architecture is further defined by a piperidine unit, a common feature in compounds developed for neurodegenerative diseases . For instance, structurally related 1-arylcarbonyl-4-oxy-piperidine compounds have been patented for their utility in the treatment of conditions such as epilepsy and neurodegenerative disorders, highlighting the therapeutic relevance of this chemical class . From a mechanistic perspective, the compound's design suggests potential for modulating complex neurobiological pathways. G-protein-coupled receptors (GPCRs), which represent a major target family for CNS therapeutics, are one such area of investigation . The imidazolidin-2-one moiety, in particular, is a versatile structure that can be synthesized through catalytic carbonylation strategies, underscoring its value as a key intermediate in organic and synthetic chemistry for building complex molecular architectures . Researchers can leverage this compound as a valuable chemical probe for investigating novel targets in pathologies like Alzheimer's disease, the most common form of dementia characterized by the accumulation of misfolded proteins like amyloid-β and neurofibrillary tangles . Its well-defined structure makes it a suitable candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for neurological conditions.

Properties

IUPAC Name

1-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c19-12-15-5-7-18(12)13(20)17-6-1-2-10(8-17)21-11-3-4-14-9-16-11/h3-4,9-10H,1-2,5-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAKIVGOSBBTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCNC2=O)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one involves multiple steps, typically starting with the preparation of the pyrimidine and piperidine intermediates. The key steps include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The imidazolidin-2-one scaffold is highly modular, with substituents influencing pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Comparison of Imidazolidin-2-one Derivatives
Compound Name Molecular Formula Key Substituents Biological Activity Physical Properties References
Target Compound : 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one C₁₆H₁₈N₆O₃ Pyrimidin-4-yloxy, piperidine-carbonyl Not explicitly reported (inference: potential acetylcholinesterase/viral protease inhibition) N/A
1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one (18c) C₂₉H₃₃F₃N₄O₂ 3,4-Dimethoxybenzyl, trifluoromethylbenzyl-piperidine Anti-Alzheimer’s (acetylcholinesterase inhibition; IC₅₀ comparable to donepezil) N/A
1-(Isoquinolin-3-yl)imidazolidin-2-one (L2) C₁₂H₁₁N₃O Isoquinolin-3-yl Anticancer, antimicrobial (Cu(II) complexes show activity) N/A
1-(2-Chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one C₁₉H₁₄Cl₂N₃O 2-Chlorobenzyl, 6-chloroisoquinolin-4-yl SARS-CoV-2 Mpro inhibition (IC₅₀ data not provided) LC-HRMS: [M+H]⁺ = 372.0670
1-(Isoquinolin-3-yl)-3-(4-methoxyphenyl)imidazolidin-2-one (7a) C₂₀H₁₈N₄O₂ Isoquinolin-3-yl, 4-methoxyphenyl Fluorescent properties (application in imaging) Mp: 212–213°C; Yield: 67%
1-(6-Chloropyridin-3-ylmethyl)imidazolidin-2-one C₉H₁₀ClN₃O 6-Chloropyridin-3-ylmethyl N/A CAS: 120868-66-8
1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one C₁₃H₁₇N₃O₄S₂ Methylsulfonyl, thiophen-3-yl-pyrrolidine N/A MW: 343.4; CAS: 2191267-09-9

Structure-Activity Relationships (SAR)

  • Anti-Alzheimer’s Activity : Compound 18c’s potency is attributed to electron-withdrawing trifluoromethyl and methoxy groups enhancing acetylcholinesterase binding . The target compound’s pyrimidinyloxy group may similarly engage in π-π stacking or hydrogen bonding.
  • Antiviral Activity: Chlorinated isoquinoline derivatives (e.g., compound in ) suggest halogenation improves protease inhibition, though pyrimidine’s nitrogen-rich structure could offer alternative binding modes .
  • Synthetic Accessibility : Carbonyldiimidazole-mediated coupling () is a common strategy for imidazolidin-2-one synthesis, applicable to the target compound’s piperidine-carbonyl linker .

Physicochemical Properties

  • Melting Points : Derivatives with methoxy groups (e.g., 7a, Mp: 212°C) exhibit higher melting points than nitro-substituted analogs (7c, Mp: 187°C), likely due to reduced polarity .
  • Molecular Weight : The target compound (MW: ~342.4) falls within the range of bioactive analogs (e.g., 343.4 for ), suggesting favorable pharmacokinetics.

Biological Activity

The compound 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Synthesis

The structure of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one consists of a piperidine ring substituted with a pyrimidine moiety and an imidazolidinone core. The synthesis typically involves several steps:

  • Preparation of the Pyrimidine Intermediate : The synthesis begins with the formation of the pyrimidine derivative through appropriate chemical reactions.
  • Coupling with Piperidine : The pyrimidine intermediate is then reacted with piperidine under controlled conditions to form a piperidine derivative.
  • Final Cyclization : The final step involves cyclization with imidazolidin-2-one to yield the target compound.

Optimizing these steps is crucial for enhancing yield and purity, often employing catalysts and specific reaction conditions.

The biological activity of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzyme activities or modulate receptor signaling pathways, leading to diverse biological effects such as:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially influencing neurological functions.

Pharmacological Properties

The pharmacological properties of this compound suggest potential applications in treating various diseases, particularly in areas such as:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : There is emerging evidence that it may possess anticancer activity by inducing apoptosis in cancer cell lines.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of metabolic enzymes
AntimicrobialActivity against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one, it was found to exhibit significant activity against Staphylococcus aureus and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial properties.

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of the compound demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The compound showed a dose-dependent response, suggesting its viability as a lead compound for further development in cancer therapeutics.

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